molecular formula C12H14BrNO4 B1603722 tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate CAS No. 401811-77-6

tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate

Cat. No.: B1603722
CAS No.: 401811-77-6
M. Wt: 316.15 g/mol
InChI Key: JMDLHOQJZIIQMX-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate is a chemical compound with the molecular formula C12H14BrNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a benzo[d][1,3]dioxole ring, which is further connected to a carbamate group.

Properties

IUPAC Name

tert-butyl N-(5-bromo-1,3-benzodioxol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDLHOQJZIIQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620342
Record name tert-Butyl (5-bromo-2H-1,3-benzodioxol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401811-77-6
Record name tert-Butyl (5-bromo-2H-1,3-benzodioxol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory Synthesis Route

The primary and most documented synthetic approach involves the carbamoylation of 5-bromobenzo[d]dioxole with tert-butyl chloroformate under basic and anhydrous conditions.

Procedure:

  • Starting Material: 5-bromobenzo[d]dioxole
  • Reagents: tert-butyl chloroformate (Boc anhydride equivalent), triethylamine (base)
  • Solvent: Anhydrous organic solvents such as dichloromethane or chloroform
  • Conditions:
    • Reaction under inert atmosphere to avoid moisture
    • Temperature typically maintained at 0°C to room temperature
    • Stirring for several hours to overnight
  • Work-up:
    • Quenching with aqueous sodium bicarbonate
    • Organic layer separation, drying over anhydrous sodium sulfate
    • Purification by recrystallization or column chromatography

This method yields tert-Butyl (5-bromobenzo[d]dioxol-4-yl)carbamate with good purity and moderate to high yield.

Industrial Scale Considerations

While detailed industrial production protocols are scarce, the general practice is to scale up the laboratory synthesis with optimizations:

  • Reaction Optimization:
    • Fine-tuning solvent volume, reagent stoichiometry, and temperature to maximize yield and reduce by-products
    • Use of continuous flow reactors for improved heat and mass transfer, enhancing scalability and safety
  • Purification:
    • Industrial chromatography or crystallization techniques adapted for bulk quantities
  • Quality Control:
    • Monitoring by HPLC, NMR, and mass spectrometry to ensure product consistency

This approach aligns with standard practices for carbamate derivative production.

Alternative Synthetic Strategies

No direct alternative synthetic routes for this exact compound are widely reported. However, related carbamate derivatives have been synthesized via:

  • Phosgene or phosgene equivalent-mediated carbamoylation:
    As seen in related benzo[d]dioxole derivatives, phosgene in toluene followed by amine addition can form carbamates. However, this is less common for tert-butyl carbamates due to the availability of tert-butyl chloroformate.

  • Di-tert-butyl dicarbonate (Boc2O) mediated synthesis:
    Analogous to procedures for other heterocyclic carbamates, Boc2O with a base such as DMAP and sodium bicarbonate in tert-butyl alcohol can be used to protect amino groups, which could be adapted for this compound.

Detailed Data Table: Preparation Parameters

Parameter Description/Value Notes
Starting Material 5-bromobenzo[d]dioxole Commercially available or synthesized
Carbamoylating Agent tert-butyl chloroformate Preferred for tert-butyl carbamates
Base Triethylamine Neutralizes HCl formed
Solvent Anhydrous dichloromethane or chloroform Dry conditions critical
Temperature 0°C to room temperature Controls reaction rate and selectivity
Reaction Time Several hours to overnight Monitored by TLC or HPLC
Work-up Aqueous NaHCO3 wash, drying over Na2SO4 Removes acidic impurities
Purification Recrystallization or column chromatography Ensures purity >95%
Yield Moderate to high (typically 60-85%) Depends on scale and conditions

Research Findings and Analysis

  • Reaction Efficiency: The use of tert-butyl chloroformate with triethylamine under anhydrous conditions provides a straightforward and efficient route to the target carbamate, minimizing side reactions such as hydrolysis.

  • Purity and Characterization: Products are typically characterized by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis confirming the structure and purity.

  • Solubility and Formulation: For biological applications, the compound is often formulated as clear solutions using DMSO and co-solvents like corn oil or PEG300, ensuring bioavailability.

  • Scalability: Industrial scale-up involves maintaining anhydrous conditions and controlling reaction parameters to prevent decomposition or side reactions, with continuous flow reactors offering promising improvements.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Major Products Formed

    Substitution: Products include various substituted benzo[d][1,3]dioxoles.

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and related compounds.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's potential in inhibiting tumor growth through the modulation of specific signaling pathways involved in cancer cell proliferation and apoptosis .

Case Study:
In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and colon cancer cells, suggesting its role as a lead compound for further development in anticancer therapies .

2. Neuroprotective Effects
Another promising application lies in neuroprotection. Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis. A notable study published in Bioorganic & Medicinal Chemistry explored its effects on neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study:
Experimental results indicated that treatment with this compound led to a significant increase in cell survival rates under oxidative stress conditions compared to untreated controls.

Agricultural Applications

1. Pesticide Development
The compound's structural features make it a candidate for developing novel pesticides. Its brominated structure may enhance bioactivity against specific pests while minimizing environmental impact.

Case Study:
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations without adversely affecting beneficial insects . This suggests its potential use as an eco-friendly alternative to conventional pesticides.

Material Science Applications

1. Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for incorporation into various polymer matrices, potentially enhancing thermal stability and mechanical properties.

Case Study:
Research on polymer composites incorporating this compound demonstrated improved tensile strength and thermal resistance compared to traditional polymers . These findings indicate its utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate
  • tert-Butyl (5-fluorobenzo[d][1,3]dioxol-4-yl)carbamate
  • tert-Butyl (5-iodobenzo[d][1,3]dioxol-4-yl)carbamate

Uniqueness

tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Biological Activity

tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate (CAS: 401811-77-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antidiabetic activities, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₂H₁₄BrNO₄
  • Molecular Weight : 316.15 g/mol
  • Purity : Typically around 95%-97% .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to benzodioxole derivatives. For instance, a series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .

CompoundTarget BacteriaMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

These findings suggest that the structural features of this compound may contribute to its effectiveness as an antibacterial agent.

Antidiabetic Activity

Research has also explored the antidiabetic potential of benzodioxole derivatives. In a study assessing the efficacy of various compounds against α-amylase, a key enzyme in carbohydrate metabolism, certain derivatives demonstrated potent inhibitory effects. For example, compound IIc exhibited an IC50 value of 0.68 µM, indicating strong potential for managing diabetes .

Compoundα-Amylase Inhibition IC50 (µM)
IIa0.85
IIc0.68

In vivo studies using streptozotocin-induced diabetic mice further confirmed the antidiabetic effects of these compounds, showcasing their therapeutic potential in diabetes management.

Case Study 1: Antibacterial Screening

In a systematic screening of novel benzodioxole derivatives for antibacterial activity, researchers synthesized several compounds and evaluated their effectiveness using agar diffusion tests. The study found that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antidiabetic Evaluation

A comprehensive evaluation of benzodioxole derivatives for their antidiabetic properties was conducted using both in vitro and in vivo models. The study revealed that specific compounds not only inhibited α-amylase effectively but also demonstrated minimal cytotoxicity towards normal cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate?

The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the amine group. A common approach includes:

  • Boc Protection : Reacting 5-bromobenzo[d][1,3]dioxol-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Purification : Silica gel chromatography (e.g., 0–100% ethyl acetate in hexanes) is used to isolate the product, with yields often exceeding 90% .
  • Validation : Confirm purity via LC/MS (e.g., m/z = 551.25 [M+1]) and ¹H NMR (e.g., δ 10.42 ppm for the carbamate NH) .

Q. What precautions are necessary for handling this compound in the laboratory?

  • Toxicity : While specific toxicity data for this compound is limited, structurally similar carbamates exhibit acute toxicity via inhalation or dermal exposure. Use fume hoods and wear nitrile gloves, lab coats, and safety goggles .
  • Stability : Avoid prolonged exposure to moisture, strong acids/bases, or high temperatures, which may hydrolyze the Boc group or degrade the benzo[d][1,3]dioxole ring .

Q. How is the compound characterized for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the Boc group (e.g., δ 1.49 ppm for tert-butyl protons) and the bromobenzo[d][1,3]dioxole moiety (e.g., δ 7.19 ppm for aromatic protons) .
  • Mass Spectrometry : LC/MS or HRMS confirms molecular weight (expected [M+H]⁺ = 329.2 g/mol) and detects impurities .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized during synthesis?

  • Catalyst Screening : Evaluate coupling agents like HATU or EDCI for amide bond formation. For Boc protection, DMAP accelerates Boc₂O activation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while additives like TEA neutralize acidic byproducts .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track reaction progress and minimize over-reaction or side products .

Q. What strategies resolve discrepancies in NMR data for this compound?

  • Dynamic Effects : Rotameric splitting in the Boc group or restricted rotation in the benzo[d][1,3]dioxole ring can cause unexpected peak multiplicity. Variable-temperature NMR (e.g., 25–60°C) mitigates this .
  • Impurity Profiling : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to identify contaminants or degradation products .

Q. How does the compound function as an intermediate in pharmaceutical synthesis?

  • Antiviral Applications : Analogous Boc-protected carbamates are used in prodrug synthesis (e.g., GS-7682, a nucleoside analog with broad-spectrum antiviral activity). The bromine atom facilitates cross-coupling reactions to install pharmacophores .
  • Protection-Deprotection : The Boc group shields amines during multi-step syntheses and is cleaved under acidic conditions (e.g., TFA) without affecting sensitive functional groups .

Q. What are the degradation pathways under thermal stress?

  • Thermogravimetric Analysis (TGA) : Studies on similar carbamates show decomposition above 200°C, releasing CO₂ and tert-butanol.
  • GC/MS Analysis : Detect volatile byproducts like bromophenols or benzoquinones, which form via cleavage of the dioxole ring .

Q. How can low yields during Boc protection be troubleshooted?

  • Moisture Control : Ensure anhydrous conditions (e.g., molecular sieves) to prevent Boc₂O hydrolysis .
  • Stoichiometry Adjustment : Use excess Boc₂O (1.2–1.5 equivalents) and prolong reaction time (12–24 hours) for sterically hindered amines .

Q. What catalytic applications exist for this compound in cross-coupling reactions?

  • Suzuki-Miyaura Coupling : The bromine atom enables palladium-catalyzed coupling with boronic acids to generate biaryl derivatives, useful in kinase inhibitor development .
  • Buchwald-Hartwig Amination : Replace bromine with amines using Pd/Xantphos catalysts for diversifying molecular scaffolds .

Q. How are computational methods applied to predict reactivity?

  • DFT Calculations : Model transition states for Boc deprotection or bromine substitution to guide experimental conditions (e.g., solvent effects on activation energy) .
  • Molecular Dynamics (MD) : Simulate interactions in solution to predict solubility or aggregation behavior, critical for reaction scalability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate

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